molecular formula C32H36ClNO8 B001079 Clomifene citrate CAS No. 50-41-9

Clomifene citrate

Cat. No.: B001079
CAS No.: 50-41-9
M. Wt: 598.1 g/mol
InChI Key: PYTMYKVIJXPNBD-BTKVJIOYSA-N
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Description

Clomiphene Citrate is the citrate salt form of clomiphene, a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)
Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus;  released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations.
Clomiphene Citrate can cause cancer and developmental toxicity according to state or federal government labeling requirements.
The trans or (E)-isomer of clomiphene.

Scientific Research Applications

  • Reproductive Health in Stress-Induced Female Rats : Clomifene citrate has been shown to improve gestation length, pup weight, litter size, and survival rate in stress-induced female Wistar rats, indicating its potential role in managing reproductive health under stress conditions (Nwogueze et al., 2021).

  • Poultry Farming : In laying hens, it improved performance, hatchable egg rates, and egg quality, suggesting its utility in enhancing poultry farming productivity (Huang Yan-kun, 2006).

  • Thyroid Function : Clomifene directly influences thyroid function, causing slight changes in serum levels of triiodothyronine, free thyroxine index, and TSH, which highlights its interaction with the endocrine system (Feldt-Rasmussen et al., 1979).

  • Cancer Therapy : It may have potential in tumor therapies as a safe and effective inhibitor of mutant IDH1, offering a new avenue for cancer treatment (Zheng et al., 2017).

  • Polycystic Ovary Syndrome (PCOS) : this compound effectively increases pregnancy rates in PCOS patients, demonstrating its significant role in managing fertility issues related to this condition (Li, 2010).

  • Anovulation : It is an effective first-line therapy in anovulation, resulting in high ovulation and pregnancy rates, underscoring its importance in treating infertility (Meridis & Lavery, 2006).

  • Combination Therapy for PCOS : When combined with Bushen Culuan Decoction, it may be effective and safe for treating infertility caused by PCOS (Feng et al., 2020).

  • Endometrial Health in Infertility Treatment : Estrogen supplementation in this compound ovulation induction increases endometrial thickness and serum estradiol levels, potentially enhancing pregnancy chances among infertile women (Torres et al., 2005).

  • Hypogonadism in Men : It can eliminate hypogonadism in a significant percentage of patients and differentiate its reversibility in some cases (Rozhivanov et al., 2016).

  • PCOS Treatment : this compound is efficacious and safe for treating patients with PCOS, reinforcing its critical role in managing this syndrome (Han et al., 2020).

Mechanism of Action

Target of Action

Clomifene citrate primarily targets estrogen receptors, which are found in various tissues including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It acts as a selective estrogen receptor modulator (SERM), meaning it can function as an estrogen agonist or antagonist depending on the target tissue .

Mode of Action

This compound’s interaction with its targets leads to a series of endocrine events. It competes with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This competition reduces the negative feedback of estrogen on the release of pituitary gonadotropins . As a result, there is an increase in the release of these gonadotropins, which initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

The increased release of pituitary gonadotropins initiates a series of biochemical pathways. These pathways result in the growth of the ovarian follicle and an increase in the circulating level of estradiol . The pathways mainly engaged by this compound include tryptophan metabolism and steroid hormone biosynthesis .

Pharmacokinetics

This compound is readily absorbed orally in humans and is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes . It has a high bioavailability of over 90% . The drug is excreted principally in the feces, with mean urinary excretion approximately 8% and fecal excretion of about 42% .

Result of Action

The molecular and cellular effects of this compound’s action include the initiation of a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . This leads to multiple ovulation, thereby increasing the risk of conceiving twins . On a cellular level, this compound has been found to modulate the expression of genes involved in apoptosis .

Action Environment

Environmental factors such as the presence of other hormones and the physiological state of the body can influence the action, efficacy, and stability of this compound. For instance, in the case of polycystic ovary syndrome (PCOS), this compound has been shown to regulate estrous cycles and serum hormone levels . .

Safety and Hazards

Clomifene citrate is generally well-tolerated, but it does have some potential side effects. These include stomach upset, bloating, abdominal/pelvic fullness, flushing (“hot flashes”), breast tenderness, headache, or dizziness . In rare cases, vision changes may be permanent . It may also cause a condition known as ovarian hyperstimulation syndrome (OHSS), which can be life-threatening .

Biochemical Analysis

Biochemical Properties

Clomifene citrate interacts with various enzymes and proteins within the body. It has been found to have a significant impact on the levels of certain hormones in the body, including testosterone, androstenedione, and 17α-hydroxyprogesterone . These interactions play a crucial role in the biochemical reactions that this compound is involved in.

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by regulating the secretion of serum hormones and follicular fluid metabolites . This regulation can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Properties

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-BTKVJIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226887
Record name Enclomiphene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7599-79-3, 50-41-9
Record name Enclomiphene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7599-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enclomiphene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enclomiphene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomifen dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine
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Record name ENCLOMIPHENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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